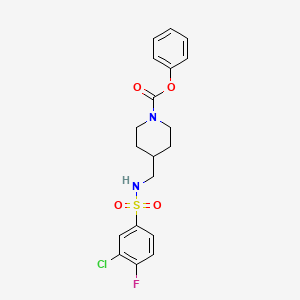

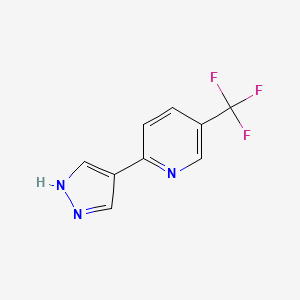

(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.

BenchChem offers high-quality (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multi-analyte Detection

A study by Dhara et al. (2016) describes the synthesis of a fluorescent sensor based on a similar pyrazole carbohydrazide structure for the selective and sensitive detection of Zn2+ and Mg2+ ions. This sensor exhibits fluorescence enhancement in aqueous acetonitrile solution, demonstrating its potential for monitoring intracellular metal ion levels in living cells in vitro (Dhara, Guchhait, Mukherjee, Mukherjee, & Bhattacharya, 2016).

NMR Spectroscopy and Tautomerism

Research by Lyčka (2017) explores the characterization of compounds including naphthalen-1-yl and nitrophenyl hydrazinylidene derivatives through NMR spectroscopy. This study provides insights into azo-hydrazo tautomerism, highlighting the utility of these compounds in detailed structural analysis (Lyčka, 2017).

Nickel(II) Complexes and Biological Interactions

Yu et al. (2017) synthesized and characterized two Ni(II) complexes involving pyrazole carbohydrazide ligands, examining their interactions with DNA/protein and cytotoxicity against cancer cells. This study demonstrates the potential of such complexes in the development of new anticancer agents (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).

Photocatalytic Hydrogen Production

Bala et al. (2014) report on a naphthylbisimide-Ni complex with photocatalytic activity for hydrogen production from water under visible light. This research highlights the role of pyrazole carbohydrazide derivatives in enhancing the efficiency of photocatalytic processes (Bala, Mondal, Goswami, Pal, & Mondal, 2014).

Anticonvulsant Activity

A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, demonstrating their potential as anticonvulsant agents. This indicates the therapeutic applications of compounds structurally related to the queried chemical (Bhandari, Tripathi, & Saraf, 2013).

properties

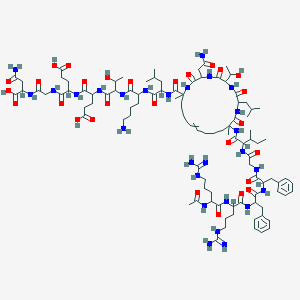

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate to form 1-(3-nitrophenyl)ethylhydrazine. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid to yield the final product.", "Starting Materials": [ "1-(3-nitrophenyl)ethanone", "hydrazine hydrate", "3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(3-nitrophenyl)ethylhydrazine.", "Step 2: Reaction of 1-(3-nitrophenyl)ethylhydrazine with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid at reflux temperature to yield (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS RN |

1285570-33-3 |

Product Name |

(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide |

Molecular Formula |

C22H17N5O3 |

Molecular Weight |

399.41 |

IUPAC Name |

3-naphthalen-1-yl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |

InChI Key |

JYFMMDFGJYMTBK-UCQKPKSFSA-N |

SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)

![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)